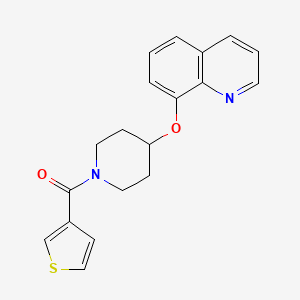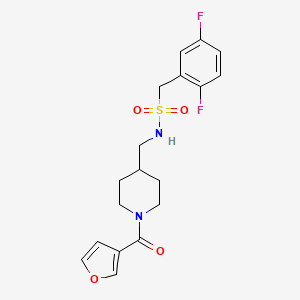
1-(2,5-difluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-difluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H20F2N2O4S and its molecular weight is 398.42. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-difluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-difluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Methane Utilization and Environmental Impact
Methane, a potent greenhouse gas, presents significant environmental challenges and opportunities for resource utilization. Research focuses on methanotrophs, bacteria that metabolize methane as their sole carbon source, demonstrating potential for environmental remediation and value-added products from methane, such as biofuels and bioplastics (Strong, Xie, & Clarke, 2015).
Biodegradation of Environmental Contaminants
Studies on microbial degradation of polyfluoroalkyl chemicals, a group related to sulfonamides, highlight the environmental persistence of these compounds and their breakdown pathways. This research is crucial for understanding the fate of sulfonamides in the environment and developing strategies for mitigating their impact (Liu & Mejia Avendaño, 2013).
Photocatalysis and Photosensitization for Pollution Control
Investigations into the oxidation of sulfur compounds via photocatalysis or photosensitization provide insights into air pollution control technologies. These methods are relevant for the removal of malodorous and toxic sulfur compounds from industrial emissions, potentially applicable to the degradation of sulfonamide pollutants (Cantau et al., 2007).
Green Chemistry and Methane Conversion
Research into the oxidative methylation of aromatics using methane over zeolite catalysts offers a green chemistry perspective on methane utilization. This process, potentially involving sulfonamide catalysts, represents an environmentally friendly approach to converting methane into more valuable hydrocarbons, demonstrating the intersection of sustainability and chemical synthesis (Adebajo, 2007).
Sulfonamide Chemistry in Synthesis and Catalysis
Sulfonamides, including trifluoromethanesulfonic acid, play a critical role in organic synthesis, serving as catalysts and intermediates in a wide range of chemical reactions. Their use in electrophilic aromatic substitution, carbon–carbon, and carbon–heteroatom bond formation, among other reactions, underscores the versatility and importance of sulfonamide compounds in modern chemistry (Kazakova & Vasilyev, 2017).
Propiedades
IUPAC Name |
1-(2,5-difluorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O4S/c19-16-1-2-17(20)15(9-16)12-27(24,25)21-10-13-3-6-22(7-4-13)18(23)14-5-8-26-11-14/h1-2,5,8-9,11,13,21H,3-4,6-7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMBPLIXHWLDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-difluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

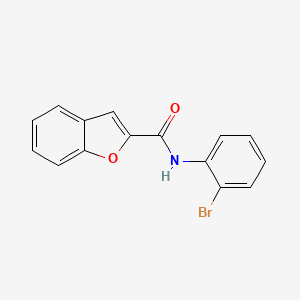
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2439237.png)
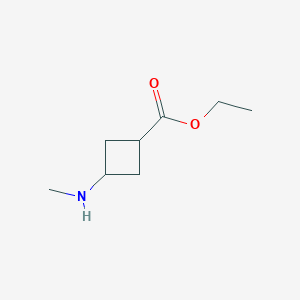
![ethyl 6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2439239.png)
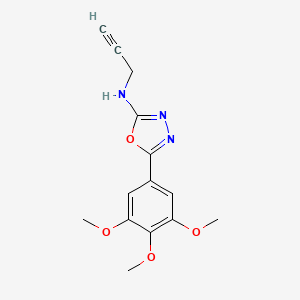

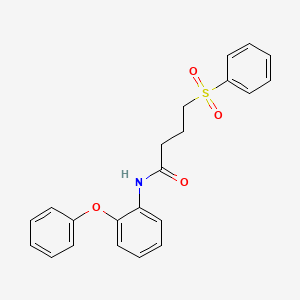
![4-(morpholin-4-ylsulfonyl)-N-{[4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2439250.png)

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2439253.png)


![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B2439257.png)
